
Toddalolactone
Übersicht
Beschreibung
Toddalolacton ist eine natürliche Verbindung, die aus der Pflanze Toddalia asiatica (L.) Lam. gewonnen wird. Es ist ein Cumarinderivat mit der Summenformel C16H20O6 und einem Molekulargewicht von 308,33 g/mol . Toddalolacton wurde in der traditionellen Medizin weit verbreitet zur Behandlung verschiedener Beschwerden eingesetzt, darunter Schlaganfall, rheumatoide Arthritis und Ödeme .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Toddalolacton beinhaltet die Extraktion der Verbindung aus den Wurzeln von Toddalia asiatica. Eine Methode beinhaltet das Zerkleinern der Wurzeln zu 20-80 Mesh-Partikeln und deren Einbringen in einen CO2-Überkritischen-Extraktionsbehälter. Anschließend wird flüssiger CO2 mit einer bestimmten Durchflussrate zugegeben, um das Toddalolacton zu extrahieren .
Industrielle Produktionsmethoden: In industriellen Umgebungen kann Toddalolacton mit Hilfe fortschrittlicher chromatographischer Techniken wie UPLC-MS/MS extrahiert werden. Diese Methode beinhaltet die Verwendung von Essigsäureethylester-Flüssig-Flüssig-Extraktion, gefolgt von Gradientenelution von einer UPLC BEH C18-Säule unter Verwendung einer mobilen Phase, die aus Acetonitril und Wasser (0,1% Ameisensäure) besteht .
Chemische Reaktionsanalyse
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Toddalolacton verwendet werden, umfassen Lipopolysaccharid (LPS) und Interleukin-1β (IL-1β) zur Induktion von Chondrozytenentzündung und Rezeptoraktivator des Kernfaktors kappa-Β-Liganden (RANKL) zur Induktion der Osteoklastendifferenzierung .
Hauptsächlich gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen mit Toddalolacton gebildet werden, umfassen verschiedene entzündungshemmende und katabolische Mediatoren wie Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumornekrosefaktor-alpha (TNF-α), Matrixmetalloproteinase-2 (MMP2), Matrixmetalloproteinase-9 (MMP9) und Matrixmetalloproteinase-13 (MMP13) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of toddalolactone involves the extraction of the compound from the roots of Toddalia asiatica. One method involves crushing the roots into 20-80 mesh particles and placing them into a CO2 supercritical extracting tank. Liquid-state CO2 is then added at a specific flow rate to extract the this compound .
Industrial Production Methods: In industrial settings, this compound can be extracted using advanced chromatographic techniques such as UPLC-MS/MS. This method involves the use of ethyl acetate liquid-liquid extraction followed by gradient elution from a UPLC BEH C18 column using a mobile phase consisting of acetonitrile and water (0.1% formic acid) .
Analyse Chemischer Reaktionen
Toddalolactone Metabolism
This compound's metabolic stability has been studied using liver microsomes from various species .
Metabolic Stability in Different Species
Species | CYP-mediated T1/2 (min) | UGT-mediated T1/2 (min) |
---|---|---|
Monkeys | 245 | 66 |
Humans | 673 | 83 |
Monkeys showed the highest metabolic capacity in CYP-mediated and UGT-mediated reaction systems, while humans had longer half-lives . CYP1A1 and CYP3A5 are major CYP isoforms involved in this compound biotransformation .
Molecular Dynamics Simulations
Molecular dynamics simulations of CYP1A1-toddalolactone and CYP3A5-toddalolactone complexes have been performed to characterize the structures and catalytic processes .
Effects on PAI-1 Activity
Anti-inflammatory Activity
Toddaculin, a coumarin similar in structure to this compound, has demonstrated anti-inflammatory activity . Toddaculin suppressed LPS-induced phosphorylation of p38 and extracellular signal-regulated kinase (ERK)1/2, and inhibited LPS-induced activation of nuclear factor-kappaB (NF-κB) .
this compound inhibits the expression of inflammatory and catabolic mediators (IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13) in inflammatory chondrocytes in vitro . It also inhibits RANKL-induced osteoclastogenesis and suppresses the destruction of articular cartilage and osteoclastogenesis by inhibiting the activation of NF-κB and MAPK signaling pathways .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Pharmacokinetics
A study developed a UPLC-MS/MS method to determine toddalolactone levels in mouse blood, with a lower limit of quantification (LLOQ) of 5 ng/mL and a 3.5-minute run time. This method utilized only 20 μL of blood, making it suitable for biological samples with limited availability . The method was applied to examine the pharmacokinetics of this compound in mice, revealing a bioavailability of 22.4% and a half-life of 1.3 ± 1.0 hours after intravenous administration and 0.8 ± 0.6 hours after oral administration .
Anti-inflammatory and Immunosuppressive Effects
this compound has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice . It suppresses NF-κB transcriptional activity, reduces NF-κB translocation and phosphorylation, and blocks HMGB1 translocation from the nucleus to the cytosol. It also reduces LPS-induced upregulation of TLR4 and IKBKB expression and decreases IκBα phosphorylation . Furthermore, this compound can decrease liver damage markers, reduce inflammatory cell infiltration and tissue damage in the lungs, liver, and kidneys, and improve survival in septic mice .
Sepsis Treatment
Research suggests that this compound protects against LPS-induced sepsis by modulating HMGB1-NF-κB translocation . Studies in C57BL/6 mice showed that this compound could inhibit the nuclear transfer of NF-κB P65 in LPS-induced sepsis and reduce nuclear and total HMGB1 levels .
Liver Fibrosis
this compound has shown potential in treating liver fibrosis . In a carbon tetrachloride (CCl4)-induced mouse liver fibrosis model, intraperitoneal injection of this compound decreased hydroxyproline levels in plasma and reduced the degree of liver fibrosis .
Osteoarthritis
this compound (TOD) has been investigated for its potential as a therapeutic agent for osteoarthritis (OA) . It inhibits the expression of inflammatory and catabolic mediators such as IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13 in inflammatory chondrocytes in vitro . TOD also inhibits RANKL-induced osteoclastogenesis and the expression of osteoclast marker genes, suppressing articular cartilage destruction and osteoclastogenesis .
Inhibition of PAI-1 Activity
this compound inhibits the binding between PAI-1 and uPA, preventing the formation of the PAI-1/uPA complex . In mice, it prolonged tail bleeding and reduced arterial thrombus weight in a FeCl3-induced thrombosis model .
Wirkmechanismus
The mechanism of action of toddalolactone involves the inhibition of the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By inhibiting these pathways, this compound suppresses the expression of inflammatory and catabolic mediators, thereby reducing inflammation and cartilage destruction in osteoarthritis .
Vergleich Mit ähnlichen Verbindungen
Toddalolacton ist unter den Cumarinderivaten aufgrund seiner spezifischen entzündungshemmenden und anti-osteoklastogenen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen andere Prenylierte Cumarine, die aus Toddalia asiatica isoliert wurden, wie z. B. Oxypeucedaninhydrat . Diese Verbindungen weisen ähnliche Molekülstrukturen auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und therapeutischen Anwendungen .
Biologische Aktivität
Toddalolactone, a natural compound derived from Toddalia asiatica (L.) Lam., has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to elucidate the mechanisms of action, pharmacological effects, and potential therapeutic applications of this compound.
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production. In a study involving lipopolysaccharide (LPS)-activated RAW 264.7 cells and septic mice, this compound reduced the nuclear translocation and phosphorylation of NF-κB, a key transcription factor in inflammation . This modulation results in decreased levels of inflammatory mediators such as IL-6, TNF-α, and MMPs, thereby highlighting its potential as an anti-inflammatory agent.
Pharmacological Activities
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals can play a role in preventing cellular damage in various pathological conditions.
Osteoarthritis Protection
Recent studies have demonstrated that this compound protects against osteoarthritis by ameliorating chondrocyte inflammation and suppressing osteoclastogenesis. In vitro experiments showed that it inhibited the expression of inflammatory mediators such as IL-6 and MMPs in chondrocytes induced by LPS and IL-1β . In vivo studies using an anterior cruciate ligament transection (ACLT) mouse model confirmed that this compound reduced cartilage erosion and inhibited bone resorption.
Pharmacokinetics
Metabolic Stability
The metabolic stability of this compound has been investigated across various species, highlighting significant differences in pharmacokinetics. For instance, studies found that monkeys exhibited the highest metabolic capacity with a half-life () of 245 minutes for CYP-mediated reactions, while humans had a of 673 minutes . Understanding these differences is crucial for selecting appropriate animal models for future studies.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPLQBQHWYKRK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197484 | |
Record name | Toddalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483-90-9 | |
Record name | 6-[(2R)-2,3-Dihydroxy-3-methylbutyl]-5,7-dimethoxy-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Toddalolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toddalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.